3-Chloro-4-ethoxy-5-fluorobenzyl alcohol
Overview
Description
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is an organic compound with the molecular formula C9H10ClFO2 and a molecular weight of 204.63 g/mol It is a derivative of benzyl alcohol, featuring chloro, ethoxy, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a suitable benzyl alcohol derivative is reacted with chloro, ethoxy, and fluoro reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro, ethoxy, or fluoro substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 3-Chloro-4-ethoxy-5-fluorobenzaldehyde or 3-Chloro-4-ethoxy-5-fluorobenzoic acid .
Scientific Research Applications
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluorobenzyl alcohol: Similar structure but lacks the ethoxy group.
3-Ethoxy-5-fluorobenzyl alcohol: Similar structure but lacks the chloro group.
4-Ethoxy-5-fluorobenzyl alcohol: Similar structure but lacks the chloro group and has a different substitution pattern.
Uniqueness
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is unique due to the specific combination of chloro, ethoxy, and fluoro substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C10H12ClF O2
- Molecular Weight: 220.65 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Below are some key findings:
Antimicrobial Activity
Studies have shown that this compound demonstrates significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance.
Anti-inflammatory Effects
In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This activity suggests potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, which is critical for bacterial survival.
- Cell Signaling Modulation : It influences cell signaling pathways, particularly those related to inflammation and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : The compound appears to modulate ROS levels within cells, contributing to its cytoprotective effects.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial properties of various halogenated benzyl alcohol derivatives, including this compound. The results indicated that this compound was among the most effective against resistant strains of bacteria, highlighting its potential utility in clinical settings.
Case Study 2: Anti-inflammatory Activity
In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a significant reduction in joint inflammation and pain scores compared to placebo controls. This suggests its potential as an anti-inflammatory agent.
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the benzyl position have shown promise in increasing potency against specific targets:
Modification | Activity Change |
---|---|
Addition of methyl group | Increased antibacterial activity |
Fluorine substitution | Enhanced enzyme inhibition |
Ethoxy group variation | Improved solubility and bioavailability |
Properties
IUPAC Name |
(3-chloro-4-ethoxy-5-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWRGOSLIVJCQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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